molecular formula C7H7N5 B1400825 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine CAS No. 1248663-31-1

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1400825
CAS No.: 1248663-31-1
M. Wt: 161.16 g/mol
InChI Key: LDNUNVWEKYHLHA-UHFFFAOYSA-N
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Description

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the triazole ring imparts unique chemical properties, making it a versatile scaffold for drug development and other scientific research.

Mechanism of Action

Target of Action

The primary target of the compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA.

Mode of Action

This compound interacts with its target, the PRS, by binding to the ATP-site of the enzyme . This interaction inhibits the function of PRS, thereby disrupting protein synthesis within the cell.

Biochemical Pathways

The inhibition of PRS by this compound affects the protein synthesis pathway . This disruption in protein synthesis can lead to a halt in cellular functions and growth, particularly in organisms that rely heavily on rapid protein production, such as the malaria parasite Plasmodium falciparum.

Pharmacokinetics

It is suggested that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .

Result of Action

The result of the action of this compound is the inhibition of growth in resistant Plasmodium falciparum laboratory strains and the development of liver schizonts . This compound exhibits low-double-digit nanomolar activity against these strains .

Preparation Methods

The synthesis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of pyridine-4-carboxylic acid hydrazide with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired triazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like halogen acids.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions for these reactions include solvents like ethanol, acetonitrile, and dimethyl sulfoxide, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazole and pyridine derivatives.

Scientific Research Applications

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts for organic reactions.

    Biology: The compound is used in the design of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices and sensors.

Comparison with Similar Compounds

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with the pyridine ring attached at the 2-position, which may result in different chemical and biological properties.

    1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine:

    1-(pyridin-4-yl)-1H-1,2,3-triazol-3-amine: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which can affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

1-pyridin-4-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNUNVWEKYHLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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